2,3,4,5-Tetrafluorobenzyl chloride is an organofluorine compound with the molecular formula and a molecular weight of approximately 212.53 g/mol. It appears as a colorless to light yellow liquid and is characterized by its high density (approximately 1.58 g/cm³) and boiling point, which ranges from 65°C to 66°C at 10 mmHg . This compound is known for its reactivity due to the presence of both chlorine and fluorine substituents on the benzene ring, making it valuable in various chemical applications.
2,3,4,5-Tetrafluorobenzyl chloride is likely to possess similar hazards as benzyl chloride. Here are some safety concerns:
These reactions leverage the electrophilic nature of the carbon attached to the chlorine atom, allowing for diverse synthetic pathways in organic chemistry .
The synthesis of 2,3,4,5-tetrafluorobenzyl chloride can be achieved through several methods:
2,3,4,5-Tetrafluorobenzyl chloride finds applications in various fields:
Interaction studies involving 2,3,4,5-tetrafluorobenzyl chloride primarily focus on its reactivity with nucleophiles and its role in biological systems. The compound's unique structure allows it to interact differently compared to non-fluorinated analogs. Research indicates that fluorinated compounds often exhibit altered binding affinities and metabolic pathways when interacting with enzymes or receptors due to their unique electronic properties .
Several compounds share structural similarities with 2,3,4,5-tetrafluorobenzyl chloride. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,3-Difluorobenzyl chloride | C7HClF2 | Contains fewer fluorine atoms; less reactive |
2-Fluorobenzyl chloride | C7HClF | Only one fluorine; used in simpler organic syntheses |
Benzoyl chloride | C7HClO | Lacks fluorine; more commonly used in acylations |
2,3,5-Tetrafluorobenzyl chloride | C7HClF4 | Different substitution pattern; similar reactivity |
The uniqueness of 2,3,4,5-tetrafluorobenzyl chloride lies in its specific arrangement of four fluorine atoms on the benzene ring and its resultant chemical properties that facilitate diverse synthetic applications .